N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the morpholin-4-ylethyl group: This is usually done through an alkylation reaction.
Final modifications: These may include oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying certain biological processes.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate certain signaling pathways, leading to its observed effects.
Properties
Molecular Formula |
C26H27ClN6O3 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27ClN6O3/c1-17-5-4-8-33-23(17)30-24-20(26(33)35)15-19(25(34)29-16-18-6-2-3-7-21(18)27)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34) |
InChI Key |
KTTXPGVAMXZEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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